molecular formula C23H26N2O2 B11565199 7'-Ethoxy-2'-phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

7'-Ethoxy-2'-phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B11565199
M. Wt: 362.5 g/mol
InChI Key: ZWDPDGKPAMSNTP-UHFFFAOYSA-N
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Description

7’-Ethoxy-2’-phenyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Ethoxy-2’-phenyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves the reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with cyclohexanone. The reaction is usually carried out in ethanol (EtOH) under reflux conditions for about an hour. This results in the formation of the 1,3-oxazine ring, yielding the desired spiro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7’-Ethoxy-2’-phenyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

7’-Ethoxy-2’-phenyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 7’-Ethoxy-2’-phenyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with molecular targets such as serotonin receptors. It acts as an antagonist, blocking the receptor and preventing the usual biological response. This interaction can lead to various therapeutic effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]
  • 2-(4-Chlorophenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]
  • 9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]

Uniqueness

What sets 7’-Ethoxy-2’-phenyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] apart is its ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a unique candidate for further research and development in various scientific fields .

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

7-ethoxy-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C23H26N2O2/c1-2-26-21-13-9-12-18-20-16-19(17-10-5-3-6-11-17)24-25(20)23(27-22(18)21)14-7-4-8-15-23/h3,5-6,9-13,20H,2,4,7-8,14-16H2,1H3

InChI Key

ZWDPDGKPAMSNTP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CCCCC3)N4C2CC(=N4)C5=CC=CC=C5

Origin of Product

United States

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